molecular formula C20H28O2 B050934 Norvinisterone CAS No. 6795-60-4

Norvinisterone

Número de catálogo: B050934
Número CAS: 6795-60-4
Peso molecular: 300.4 g/mol
Clave InChI: VOJYZDFYEHKHAP-XGXHKTLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: Norvinisterona experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

    Oxidación: Reactivos como trióxido de cromo (CrO3) o permanganato de potasio (KMnO4) en condiciones ácidas.

    Reducción: Reactivos como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

    Sustitución: Diversos agentes halogenantes y catalizadores.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la norvinisterona puede producir derivados de 17-ceto, mientras que la reducción puede producir derivados de 17-hidroxi .

Aplicaciones Científicas De Investigación

Contraceptive Applications

Norvinisterone is widely recognized for its role as an oral contraceptive. It can be administered alone or in combination with estrogen components such as ethinylestradiol. The combination enhances contraceptive efficacy and mitigates the risk of endometrial hyperplasia associated with unopposed estrogen therapy.

Key Points:

  • Monotherapy : Effective as a standalone contraceptive.
  • Combination Therapy : When paired with estrogen, it provides additional benefits such as improved menstrual regulation and reduced risk of endometrial cancer .

Hormone Replacement Therapy (HRT)

This compound is also employed in hormone replacement therapy for postmenopausal women. It helps alleviate menopausal symptoms such as hot flashes and vaginal atrophy while protecting against endometrial hyperplasia.

Clinical Findings:

  • In a study involving postmenopausal women, this compound demonstrated significant efficacy in reducing menopausal symptoms when used in conjunction with estrogen .

Treatment of Endometriosis

This compound is utilized to manage endometriosis-related pain. It works by suppressing ovulation and inducing changes in the endometrium that can alleviate pain associated with this condition.

Case Studies:

  • Research indicates that approximately 50% of patients with endometriosis experience relief from pelvic pain when treated with progestins like this compound .

Management of Abnormal Uterine Bleeding

The compound is effective in treating abnormal uterine bleeding, particularly in women experiencing heavy menstrual bleeding or irregular cycles.

Data Analysis:

  • A clinical trial reported that adding this compound acetate to progesterone-only pills significantly reduced both the frequency and quantity of bleeding .
Treatment GroupBleeding Frequency (Baseline)Reduction at 6 Weeksp-Value
Adding this compound Acetate3.7 ± 0.87.9 ± 3.17<0.001
Doubling Dose3.2 ± 1.35.4 ± 4.5Not Significant
No Change2.6 ± 1.54.8 ± 4.2Not Significant

Long-acting Formulations

Recent advancements have led to the development of long-acting formulations of this compound, such as microspheres for intramuscular injection, which are being explored for their potential use in contraception.

Research Insights:

  • Studies indicate that long-acting formulations may enhance compliance due to reduced dosing frequency while maintaining effective contraceptive outcomes .

Safety Profile and Side Effects

While this compound is generally well-tolerated, it is associated with certain risks, particularly concerning breast cancer and thromboembolic events.

Risks Identified:

  • Long-term use may increase the risk of breast cancer and venous thromboembolism, especially at higher therapeutic doses .
Risk FactorDescription
Breast CancerSlightly increased risk associated with prolonged use
Venous ThromboembolismModerately increased risk; dose-dependent

Actividad Biológica

Norvinisterone, also known as norethisterone, is a synthetic progestin that exhibits a range of biological activities primarily through its action on the progesterone receptor. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.

Pharmacodynamics

This compound functions as an agonist of the progesterone receptor (PR) , which mediates its effects on various target tissues including the reproductive tract, breast, and central nervous system. Its mechanism of action includes:

  • Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary through negative feedback on the hypothalamus .
  • Alteration of Endometrial Environment : It induces changes in the endometrium that make it less suitable for implantation, such as atrophy and irregular secretion .
  • Modification of Cervical Mucus : Increases viscosity to impede sperm transport .

Biological Activity Summary Table

Activity Mechanism Effect
Progesterone Receptor Agonism Binds to PR, influencing gene expressionSuppresses ovulation
Androgen Receptor Agonism Weak activity; may displace testosterone from SHBGMild androgenic effects
Estrogen Receptor Activity Minimal; primarily through metabolitesNegligible estrogenic effects
Glucocorticoid Receptor Activity Very low affinityNo significant glucocorticoid effects

Clinical Applications

This compound is widely used in various therapeutic contexts:

  • Contraception : It is a key component in many oral contraceptive formulations. Its efficacy is attributed to its ability to prevent ovulation and alter endometrial conditions .
  • Endometriosis Treatment : Clinical trials have shown that this compound can alleviate pain associated with endometriosis by inducing endometrial changes and inhibiting ovulation .
  • Menstrual Regulation : It has been used to manage menstrual disorders, including amenorrhea in women unable to manage menstruation independently .

Case Studies

  • Endometriosis Management : A study involving 194 women treated with 5 to 15 mg/day of this compound for an average duration of 13 months reported no significant side effects in 55.2% of patients. Common side effects included weight gain (16.1%) and acne (9.9%) but were generally mild .
  • Pregnancy Maintenance : A high-dosage study (10 to 40 mg/day) indicated that 5.5% of women experienced mild androgenic side effects, while 18.3% of female infants showed slight virilization when mothers were treated for prolonged periods .
  • Transgender Hormone Therapy : this compound has been utilized in hormone therapy for transgender men, contributing to masculinization effects while monitoring for potential cardiovascular risks associated with hormonal treatments .

Metabolism and Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolites include:

  • 5α-Dihydronorethisterone : Exhibits biological activity.
  • 3α-Hydroxy-Norethisterone : Shows reduced activity compared to the parent compound.

The pharmacokinetic profile indicates:

  • Half-life : Approximately 8-10 hours.
  • Bioavailability : About 64% when administered orally.
  • Volume of Distribution : Approximately 4 L/kg, with significant protein binding (38% to SHBG and 61% to albumin) .

Propiedades

Número CAS

6795-60-4

Fórmula molecular

C20H28O2

Peso molecular

300.4 g/mol

Nombre IUPAC

(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1

Clave InChI

VOJYZDFYEHKHAP-XGXHKTLJSA-N

SMILES

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

SMILES isomérico

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34

SMILES canónico

CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34

Sinónimos

Neoprogestin;  Nor-progestelea;  17-Ethenyl-19-nortestosterone;  17α-Vinyl-17β-hydroxy-Δ4-estren-3-one;  17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one;  17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one;  (17α)-17-Hydroxy-19-norpregna-4,20-

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norvinisterone
Reactant of Route 2
Norvinisterone
Reactant of Route 3
Norvinisterone
Reactant of Route 4
Norvinisterone
Reactant of Route 5
Norvinisterone
Reactant of Route 6
Norvinisterone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.